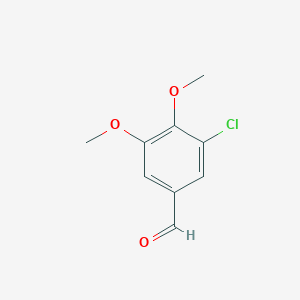

3-Chloro-4,5-dimethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZCHEDPEAQEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286466 | |

| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-68-3 | |

| Record name | 18268-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde

CAS Number: 18268-68-3

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

3-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a significant building block in the landscape of organic synthesis and drug discovery. Its unique arrangement of a reactive aldehyde group, electron-donating methoxy groups, and an electron-withdrawing chloro substituent on the benzene ring imparts a nuanced electronic and steric profile. This distinct combination makes it a valuable precursor for a diverse array of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides an in-depth technical overview of its properties, a plausible and detailed synthesis protocol, its applications in drug development with a focus on its potential as a precursor for kinase inhibitors, and essential safety and handling information for researchers and drug development professionals.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties are summarized in the table below.[1][2]

| Property | Value | Source(s) |

| CAS Number | 18268-68-3 | [2] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 56-60 °C | |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OC | [1] |

| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | [1] |

| InChIKey | AMZCHEDPEAQEMC-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Representative Protocol

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established principles of electrophilic aromatic substitution and should be optimized for yield and purity.

Materials:

-

3,4-dimethoxybenzaldehyde (Veratraldehyde)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Acetonitrile

-

Trifluoroacetic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of trifluoroacetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.

Applications in Drug Discovery: A Scaffold for Therapeutic Innovation

The structural motifs present in this compound make it a compound of interest for medicinal chemists. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] The presence of both chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

Role as a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] The development of small molecule kinase inhibitors is a very active area of research. The aldehyde functionality of this compound can be readily utilized in condensation reactions to form various heterocyclic scaffolds, such as pyrimidines and pyridines, which are common cores of many kinase inhibitors.[5]

Caption: Use of the aldehyde in kinase inhibitor synthesis.

The chloro and dimethoxy substituents can then be oriented into the ATP-binding pocket of a target kinase to form key interactions, potentially enhancing potency and selectivity. The chloro group can participate in halogen bonding, while the methoxy groups can act as hydrogen bond acceptors.

Potential in Antifungal and Anticancer Drug Development

Derivatives of benzaldehyde, including those with methoxy substitutions, have been explored for their antifungal and anticancer properties.[4] For instance, certain benzyloxybenzaldehyde derivatives have demonstrated significant activity against human promyelocytic leukemia (HL-60) cells. The structural similarity of this compound to these active compounds suggests that it could serve as a valuable starting material for the synthesis of novel antifungal and anticancer agents.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling any chemical. This compound is classified as an irritant.

GHS Hazard Information: [1]

-

Pictogram: Exclamation mark

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS).

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

- Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

- Google Patents. Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

- Google Patents.

- Google Patents. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

PubMed Central. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

-

PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

-

PubChem. 3-Chloro-4-methoxybenzaldehyde. [Link]

-

PubMed Central. Synthesis, crystal structure, DFT, Hirshfeld surface analysis, energy frameworks and in-Silico drug-targeting PFKFB3 kinase of novel triazolequinoxalin derivative (TZQ) as a therapeutic Strategy against cancer. [Link]

-

PubChem. 3-Chloro-5-methoxybenzaldehyde. [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

Sources

3-Chloro-4,5-dimethoxybenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4,5-dimethoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom and two electron-donating methoxy groups flanking an aldehyde functional group—makes it a versatile precursor for the synthesis of more complex molecular architectures. For researchers in medicinal chemistry and drug development, compounds of this class are of significant interest as intermediates for creating novel therapeutic agents. The physical properties of this starting material are fundamental to its handling, reaction setup, purification, and analytical characterization. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and field-proven experimental protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all subsequent work. The key identifiers and structural details are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 18268-68-3 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| Common Synonyms | 5-Chloroveratraldehyde, 3,4-dimethoxy-5-chlorobenzaldehyde | [1] |

| InChIKey | AMZCHEDPEAQEMC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OC | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Substituent Nodes Aldehyde_C [label="C", pos="2.2,0!"]; Aldehyde_H [label="H", pos="2.8,-0.5!"]; Aldehyde_O [label="O", pos="2.8,0.5!"]; Cl [label="Cl", pos="-2.2,0!"]; O4 [label="O", pos="0,2.8!"]; C4_Me [label="CH₃", pos="-0.8,3.5!"]; O5 [label="O", pos="1.1,2.5!"]; C5_Me [label="CH₃", pos="1.9,3.2!"]; // Benzene Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent Edges C1 -- Aldehyde_C [len=1.5]; Aldehyde_C -- Aldehyde_H [len=1]; Aldehyde_C -- Aldehyde_O [style=double, len=1]; C3 -- Cl [len=1.5]; C4 -- O4 [len=1.5]; O4 -- C4_Me [len=1]; C5 -- O5 [len=1.5]; O5 -- C5_Me [len=1]; // Positioning the ring C1 [pos="1.1,0!"]; C2 [pos="0.55,0.95!"]; C3 [pos="-0.55,0.95!"]; C4 [pos="-1.1,0!"]; C5 [pos="-0.55,-0.95!"]; C6 [pos="0.55,-0.95!"]; // Invisible nodes for double bonds node [shape=point, width=0, height=0]; d1 [pos="0.825,0.475!"]; d2 [pos="0,1.1!"]; d3 [pos="-0.825,0.475!"]; d4 [pos="-0.825,-0.475!"]; d5 [pos="0,-1.1!"]; d6 [pos="0.825,-0.475!"]; // Double bonds (approximated) C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double];

}

Core Physical Properties

The physical state and thermal properties of a compound dictate its storage, handling, and reaction conditions. This compound is a solid at room temperature.

| Property | Value | Notes | Source(s) |

| Appearance | Solid | - | [3] |

| Melting Point | 56-60 °C | Experimental value, as literature. | [2] |

| Boiling Point | 301.8 ± 37.0 °C | This is a predicted value; experimental determination is recommended for high-purity applications. | [2] |

Solubility Profile

Specific solubility data for this compound is not extensively published. However, based on its structure and data from analogous compounds like 3,4-dimethoxybenzaldehyde, a qualitative solubility profile can be predicted. The compound is expected to have low solubility in water but good solubility in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran).

For rigorous experimental work, determining the solubility is a critical preliminary step. A protocol for this is provided in Section 4.2.

Spectroscopic Characterization Profile

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures. An analyst should look for the following characteristic peaks to confirm the identity and purity of the compound.

Expected ¹H NMR Spectral Features (CDCl₃, 400 MHz)

-

Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region of δ 9.8-10.0 ppm . This significant deshielding is characteristic of an aldehyde proton.

-

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring. Due to their meta-relationship, they will appear as two distinct signals, likely as doublets with a small coupling constant (J ≈ 2-3 Hz), or as two singlets. They are expected in the δ 7.0-7.5 ppm range.

-

Methoxy Protons (OCH₃): Two sharp singlets are expected, each integrating to 3 protons. These will be located in the δ 3.9-4.1 ppm region. The distinct signals arise because the two methoxy groups are in chemically different environments.

Expected ¹³C NMR Spectral Features (CDCl₃, 100 MHz)

-

Carbonyl Carbon (C=O): A signal with a characteristic chemical shift in the δ 189-192 ppm range.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-160 ppm range. The carbons directly attached to oxygen (C4, C5) will be the most downfield, followed by the carbon attached to chlorine (C3) and the carbon attached to the aldehyde (C1). The carbons bearing protons (C2, C6) will appear in the more upfield portion of this range.

-

Methoxy Carbons (OCH₃): Two signals are expected in the δ 55-60 ppm region.

Expected Infrared (IR) Spectroscopy Features

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1690-1710 cm⁻¹ . This is one of the most prominent features in the spectrum.

-

C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). The aldehyde C-H stretch typically shows two weaker bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C-O Stretch (Methoxy): Strong, characteristic bands for the aryl-alkyl ether linkage are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹ .

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, the following standard protocols are provided for the in-house validation of the physical properties of this compound.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and free from residual solvent. Grind a small amount into a fine powder.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid down to a height of 2-3 mm.

-

Instrument Setup: Set the starting temperature of the melting point apparatus to approximately 50°C. Set the heating ramp rate to 1-2°C per minute for an accurate determination.

-

Measurement: Insert the capillary tube into the heating block. Observe the sample through the magnified viewer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range. A pure compound should exhibit a narrow melting range (≤ 2°C).

Protocol for Qualitative Solubility Assessment

This protocol establishes solubility in common laboratory solvents.

Methodology:

-

Preparation: To a series of small, labeled test tubes, add approximately 10 mg of this compound.

-

Solvent Addition: Add 0.5 mL of a chosen solvent (e.g., Water, Ethanol, Dichloromethane, Hexanes) to the corresponding test tube.

-

Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): For samples that are partially soluble or insoluble, gently warm the test tube to observe if solubility increases with temperature. Note any changes upon cooling (e.g., precipitation).

-

Documentation: Record the results for each solvent in a laboratory notebook.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

5.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A standard laboratory coat is required.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator should be used.

-

-

Hygiene: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

5.3. Storage Recommendations

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a solid crystalline compound with a melting point of 56-60°C. Its structural features give rise to predictable spectroscopic signatures that are crucial for its identification and quality control. While its solubility and boiling point data are not widely published, established analytical methods can be readily applied to determine these properties. Adherence to standard safety protocols is essential when handling this compound due to its potential to cause skin, eye, and respiratory irritation. This technical overview provides the foundational knowledge required for researchers to confidently incorporate this compound into their synthetic and developmental workflows.

References

- Supporting Information - General Procedure for the Synthesis of Aldehydes. (n.d.).

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-dimethoxybenzaldehyde, a halogenated derivative of veratraldehyde, is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both electron-donating methoxy groups and an electron-withdrawing chloro group, imparts specific reactivity and makes it a valuable precursor in the development of complex molecular architectures. With a molecular weight of 200.62 g/mol [1][2][3], this compound is of particular interest to researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, spectroscopic characterization, and its pivotal role as an intermediate in the synthesis of pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2][3] |

| CAS Number | 18268-68-3 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 56-60 °C | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloroveratraldehyde, 3,4-dimethoxy-5-chlorobenzaldehyde | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, often leveraging readily available starting materials. A common and logical approach involves the electrophilic chlorination of 3,4-dimethoxybenzaldehyde (veratraldehyde), a commercially available and relatively inexpensive starting material derived from vanillin[4][5].

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Chlorination of 3,4-Dimethoxybenzaldehyde

This protocol is a representative procedure based on established methods for the chlorination of activated aromatic rings.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Chlorinating Agent: A solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas dissolved in acetic acid (1-1.2 equivalents), is added dropwise to the cooled solution of veratraldehyde over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The use of a Lewis acid catalyst may be employed to enhance reactivity if necessary.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is slowly poured into ice-water with vigorous stirring to quench any unreacted chlorinating agent. The crude product may precipitate at this stage.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product.

-

Solvent Selection: A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for compounds of this nature is a mixture of ethanol and water, or a hydrocarbon solvent like hexane or heptane, possibly with a small amount of a more polar co-solvent.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated before being filtered hot to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.8-10.0 ppm.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, are expected in the region of δ 3.9-4.1 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal is expected around δ 190-192 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen and chlorine atoms exhibiting characteristic shifts.

-

Methoxy Carbons (-OCH₃): Two signals are expected in the region of δ 56-62 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~2850, ~2750 | C-H Stretch (Aldehyde) |

| ~1690 - 1705 | C=O Stretch (Aromatic Aldehyde) |

| ~1600 | C=C Stretch (Aromatic Ring) |

| ~1205, ~1160 | C-O Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 200 and a characteristic [M+2]⁺ peak at m/z 202 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Predicted Fragmentation Pathways:

Caption: Key synthetic transformations of this compound in medicinal chemistry.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as a skin, eye, and respiratory irritant.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

This compound, with a molecular weight of 200.62 g/mol , is a valuable and versatile intermediate for organic synthesis, particularly within the realm of pharmaceutical development. Its synthesis from readily available precursors and its array of potential chemical transformations make it an attractive starting material for the creation of novel bioactive molecules, most notably as a scaffold for the development of new Trimethoprim analogues. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective application in advancing drug discovery efforts.

References

-

Rachlin, A. I., Gurien, H., & Wagner, D. P. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses Procedure. Retrieved from [Link]

-

2,5-Dimethoxybenzaldehyde. (n.d.). In Grokipedia. Retrieved January 9, 2026, from [Link]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

This compound | C9H9ClO3 | CID 240052. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Method for preparing dimethoxy benzaldehyde from veratrole. (n.d.). Google Patents.

- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.). Google Patents.

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

- Process for the preparation of trimethoprim and novel intermediates for use therein. (n.d.). Google Patents.

-

[Synthesis of trimethoprim and related compounds. A tabular compilation]. (1976). Pharmazie, 31(3), 140–4. Retrieved from [Link]

-

3,4-DIMETHOXYBENZALDEHYDE. (n.d.). Ataman Kimya. Retrieved January 9, 2026, from [Link]

-

FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations. (2025, August 5). ResearchGate. Retrieved from [Link]

-

How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? (2025, January 31). Knowledge. Retrieved from [Link]

-

m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Veratraldehyde. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

3,4-Dimethoxybenzaldehyde cas 120-14-9 Veratraldehyde 99%. (n.d.). Theorem Chemical. Retrieved January 9, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Benzaldehyde, 3,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

3,5-Dimethoxybenzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

2,5-Dimethoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

- Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde. (n.d.). Google Patents.

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. (2018, February 14). PubMed. Retrieved from [Link]

-

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2,5-Dimethoxy benzaldehyde - Optional[FTIR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzaldehyde, 3,4,5-trimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-氯-4,5-二甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Veratraldehyde | 120-14-9 [chemicalbook.com]

- 5. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 6. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

3-Chloro-4,5-dimethoxybenzaldehyde synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a key substituted benzaldehyde derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The specific arrangement of its chloro and dimethoxy functional groups on the aromatic ring makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, explain the rationale behind procedural choices, and provide detailed, actionable protocols for the most effective synthetic routes.

Introduction and Strategic Importance

In the landscape of medicinal chemistry, halogenated organic molecules are of paramount importance. The introduction of a chlorine atom into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[1]. This compound, with its unique substitution pattern, is a precursor for a range of bioactive compounds. Its synthesis, therefore, is a critical step in the discovery and development of new therapeutic agents.

The primary synthetic challenges involve achieving regioselective functionalization of the benzene ring. The directing effects of the methoxy and aldehyde groups must be carefully managed to ensure the desired 3-chloro-4,5-dimethoxy substitution pattern. This guide will focus on two principal retrosynthetic approaches:

-

Pathway A: Formylation of a pre-chlorinated precursor, 1-chloro-2,3-dimethoxybenzene.

-

Pathway B: Electrophilic chlorination of a commercially available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).

We will delve into the mechanistic details of each approach, leveraging established named reactions such as the Vilsmeier-Haack and Gattermann formylations, as well as regioselective aromatic chlorination.

Pathway A: Formylation of 1-Chloro-2,3-dimethoxybenzene

This strategy involves introducing the aldehyde group onto a benzene ring that already possesses the required chloro and dimethoxy substituents. The starting material, 1-chloro-2,3-dimethoxybenzene, directs the incoming electrophile (the formylating agent) to the correct position due to the activating, ortho-para directing effects of the two methoxy groups.

The Vilsmeier-Haack Reaction: A Reliable Formylation Method

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds[2]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃)[3][4][5].

Causality and Mechanism: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent[4][5]. This species is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for activated aromatic rings and less prone to side reactions[4]. In the second stage, the electron-rich 1-chloro-2,3-dimethoxybenzene attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product[3].

Caption: Workflow for the Vilsmeier-Haack formylation pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Aromatic Substitution: Dissolve 1-chloro-2,3-dimethoxybenzene (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable solvent like 1,2-dichloroethane and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by pouring it onto crushed ice containing an excess of sodium acetate or sodium carbonate to neutralize the acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

The Gattermann Reaction

An alternative formylation method is the Gattermann reaction, which traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst[6]. Due to the extreme toxicity of HCN, modifications using safer cyanide sources, such as zinc cyanide (Zn(CN)₂), are preferred[6].

Causality and Mechanism: The reaction involves the in situ generation of an electrophilic species from the cyanide source and HCl, which then attacks the aromatic ring. The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde. While effective, the Gattermann reaction is often less favored than the Vilsmeier-Haack reaction for substrates like this due to the hazardous nature of the reagents and potentially lower yields.

Caption: Conceptual flow of the Gattermann formylation reaction.

Pathway B: Chlorination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This approach begins with the readily available and inexpensive starting material 3,4-dimethoxybenzaldehyde, also known as veratraldehyde[7]. The core of this pathway is the selective electrophilic chlorination of the aromatic ring.

Causality and Regioselectivity: The success of this route hinges on the directing effects of the substituents. The aldehyde group (-CHO) is an electron-withdrawing group and a meta-director. The two methoxy groups (-OCH₃) are strongly electron-donating and ortho-, para-directors. The target position (C-5) is ortho to the C-4 methoxy group and para to the C-3 methoxy group, making it highly activated. The deactivating effect of the aldehyde group at the C-1 position helps prevent chlorination at the C-2 or C-6 positions. Therefore, electrophilic chlorination is expected to proceed with high regioselectivity to yield the desired product.

Experimental Protocol: Direct Chlorination of Veratraldehyde

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 3,4-dimethoxybenzaldehyde (veratraldehyde, 1.0 equiv.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Chlorination: Cool the solution to 0-5°C. Slowly add a solution of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂, 1.05 equiv.), dropwise while stirring. Maintain the temperature below 10°C during the addition. Other potential chlorinating agents include N-Chlorosuccinimide (NCS) with a catalytic acid.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthesis of the target compound via chlorination of veratraldehyde.

Comparative Analysis of Synthesis Pathways

The choice of an optimal synthesis route depends on factors such as starting material availability, cost, scalability, and safety considerations.

| Feature | Pathway A: Vilsmeier-Haack | Pathway B: Direct Chlorination |

| Starting Material | 1-Chloro-2,3-dimethoxybenzene | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |

| Key Reagents | POCl₃, DMF | SO₂Cl₂, Acetic Acid |

| Key Transformation | Formylation | Chlorination |

| Pros | - High-yielding and reliable reaction. - Good for electron-rich substrates. | - Commercially available, inexpensive starting material. - Fewer reaction steps. - High expected regioselectivity. |

| Cons | - Starting material may be less common. - POCl₃ is corrosive and moisture-sensitive. | - Potential for over-chlorination if not controlled. - Requires careful temperature management. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Physical Properties: The compound is a solid at room temperature.

-

Melting Point: 56-60 °C.[8]

-

Molecular Weight: 200.62 g/mol .[9]

-

Spectroscopic Data:

-

¹H NMR: Expect signals for the aldehyde proton (~9.8 ppm), two aromatic protons, and two methoxy group singlets (~3.9 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons, and methoxy carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should show a characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in a ~3:1 ratio).

-

Conclusion

Both the formylation of a pre-chlorinated precursor and the direct chlorination of veratraldehyde represent viable and robust pathways for the synthesis of this compound. The Vilsmeier-Haack reaction in Pathway A is a classic and powerful tool for formylation, offering high yields when the starting material is available. However, for reasons of cost-effectiveness, atom economy, and starting material accessibility, Pathway B (Direct Chlorination of Veratraldehyde) often presents a more practical and industrially scalable approach. The high degree of regioselectivity conferred by the existing substituents on the veratraldehyde ring makes this a highly attractive and efficient route for drug development professionals and synthetic chemists.

References

-

Gattermann reaction - Wikipedia. [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]

-

This compound | C9H9ClO3 | CID 240052 - PubChem. [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde - Erowid. [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

-

4-Chloro-3,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 12398450 - PubChem. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

This compound (C9H9ClO3) - PubChemLite. [Link]

-

Synthesis of veratraldehyde - PrepChem.com. [Link]

-

ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION - Organic Syntheses Procedure. [Link]

-

3,4,5-Trimethoxybenzaldehyde - Wikipedia. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - Erowid. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem. [Link]

- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google P

- CN103193608A - Method for preparing dimethoxy benzaldehyde

-

Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review) - Semantic Scholar. [Link]

-

3,4-DIMETHOXYBENZALDEHYDE - Ataman Kimya. [Link]

-

Synthesis of 3, 4, 5-trimethoxybenzaldehyde - PrepChem.com. [Link]

-

Veratraldehyde - Wikipedia. [Link]

- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google P

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - MDPI. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 8. 18268-68-3 CAS MSDS (3-CHLORO-4 5-DIMETHOXYBENZALDEHYDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Chloro-4,5-dimethoxybenzaldehyde in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Building Block

3-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable starting material in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern—an electron-withdrawing chloro group and two electron-donating methoxy groups ortho and meta to a reactive aldehyde functionality—provides a rich chemical handle for a variety of transformations. This guide elucidates the core synthetic applications of this compound, moving beyond simple procedural descriptions to explain the underlying chemical principles and strategic considerations that guide its use in a research and development setting.

The strategic importance of this molecule lies in its potential to be elaborated into more complex structures. The aldehyde group is a gateway to carbon-carbon bond formations via reactions like Wittig olefination and various condensations. Simultaneously, the aryl chloride moiety offers a site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems. This dual reactivity makes it a powerful linchpin in convergent synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of a starting material's properties is foundational to its effective and safe use. All personnel should consult the full Safety Data Sheet (SDS) before handling.

| Property | Value | Reference |

| CAS Number | 18268-68-3 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1][2][3] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 56-60 °C | |

| IUPAC Name | This compound | [1] |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6]

Part 1: Gateway to Bioactive Scaffolds - The Synthesis of Trimethoprim Precursors

A prominent application for derivatives of this benzaldehyde is in the synthesis of antibacterial agents, most notably Trimethoprim. While Trimethoprim itself is 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, our starting material provides a direct route to analogs or can be converted to the key intermediate, 3,4,5-trimethoxybenzaldehyde.[7] The conversion of the 3-chloro substituent to a 3-methoxy group is a critical step, typically achieved via nucleophilic aromatic substitution (SNAAr).

The rationale for this transformation rests on the electronic nature of the ring. The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the chloro group is para to one methoxy group, it is ortho to the aldehyde, making it susceptible to displacement by a strong nucleophile like sodium methoxide.

Synthetic Workflow: From Chlorobenzaldehyde to Trimethoprim

The overall strategy involves two main phases: modification of the aromatic core and subsequent construction of the pyrimidine ring system.

Caption: Synthetic pathway from the starting material to Trimethoprim.

Experimental Protocol 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde

This protocol is an adapted procedure based on established methods for nucleophilic aromatic substitution on activated aryl chlorides.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry methanol (10 volumes relative to the starting material).

-

Reagent Addition: Carefully add sodium metal (1.5 equivalents) in small portions to the methanol to generate sodium methoxide in situ. This is a highly exothermic reaction and must be done with caution. Allow the solution to cool to room temperature.

-

Substrate Addition: Add this compound (1.0 equivalent) to the sodium methoxide solution. For less reactive aryl chlorides, the addition of a catalytic amount of a copper(I) salt, such as CuI, can facilitate the reaction.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.

-

Work-up: After cooling to room temperature, neutralize the excess base with aqueous HCl (1 M). Reduce the solvent volume via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4,5-trimethoxybenzaldehyde.[8]

Experimental Protocol 2: Synthesis of Trimethoprim

This protocol is a well-established route starting from 3,4,5-trimethoxybenzaldehyde.[9][10]

-

Condensation: In a suitable reactor, combine 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) and a suitable active methylene compound, such as 3-ethoxypropionitrile or ethyl cyanoacetate (1.1 equivalents), in a solvent like ethanol.[9] Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to initiate a Knoevenagel condensation.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress is monitored by TLC until the starting aldehyde is consumed, yielding the corresponding benzylidene intermediate.

-

Cyclization: To the reaction mixture containing the intermediate, add guanidine (prepared from guanidine hydrochloride and a base, or used as guanidine carbonate) (1.5 equivalents).[11]

-

Heating: Heat the mixture to reflux for several hours. This step drives the cyclization and subsequent aromatization to form the diaminopyrimidine ring.

-

Isolation: Upon completion, cool the reaction mixture. The product, Trimethoprim, often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried.

-

Purification: The crude Trimethoprim can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to achieve pharmaceutical-grade purity.

Part 2: Core Carbon-Carbon Bond Forming Reactions

Beyond multi-step syntheses of specific targets, this compound is an excellent substrate for fundamental carbon-carbon bond-forming reactions that are cornerstones of organic synthesis.

A. The Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction provides an unparalleled method for converting the aldehyde group into an alkene, offering precise control over the location of the new double bond.[12] The choice of the phosphorus ylide is critical as it dictates the stereochemistry of the resulting alkene. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester) favor the formation of (E)-alkenes.[13]

Caption: Workflow for the Wittig Reaction.

Experimental Protocol 3: General Procedure for Wittig Olefination

-

Ylide Preparation: In a flame-dried, two-necked flask under nitrogen, suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C depending on the base.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), dropwise. A distinct color change (often to deep red or orange) signifies the formation of the ylide. Allow the mixture to stir for 30-60 minutes.[14]

-

Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it slowly to the ylide solution via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[15]

B. The Suzuki-Miyaura Coupling: Biaryl Synthesis

The presence of an aryl chloride allows for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. This reaction is a pillar of modern organic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the aryl chloride and an organoboron reagent.[16] The primary challenge with aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step to the Palladium(0) catalyst more difficult compared to aryl bromides or iodides.[17] This challenge is overcome by using specialized catalyst systems, typically involving electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) that promote the challenging oxidative addition step.[18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 4: General Procedure for Suzuki-Miyaura Coupling

-

Reactor Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). The catalyst and ligand are added under an inert atmosphere (nitrogen or argon).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like toluene or 1,4-dioxane and water.[19]

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, temperatures may be higher. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography to yield the biaryl product.[16]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for molecular construction. Its differentiated reactive sites—the aldehyde and the aryl chloride—allow for sequential, orthogonal transformations, providing chemists with a reliable and versatile tool for accessing complex molecular architectures. A deep understanding of the principles governing its reactivity, from nucleophilic substitution to olefination and cross-coupling, empowers researchers to design innovative and efficient synthetic routes for the next generation of pharmaceuticals and advanced materials.

References

-

Google Patents. CN105294574A - Synthetic method of trimethoprim. [10]

-

Google Patents. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein. [20]

-

Google Patents. CN114573515A - Preparation method of trimethoprim. [11]

-

Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction: 3,4,5-trimethoxybenzaldehyde. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link][14]

-

PubChemLite. This compound (C9H9ClO3). [Link]

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

-

National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link][19]

-

Google Patents. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. [8]

- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

- Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

- Google Patents. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link][17]

Sources

- 1. This compound | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. aobchem.com [aobchem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.com [fishersci.com]

- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 9. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 10. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 11. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the substituted benzaldehyde motif stands as a cornerstone for the development of novel therapeutics. Its inherent reactivity and structural versatility allow for the facile synthesis of a diverse array of derivatives, each with the potential for unique biological activity. Among these, 3-Chloro-4,5-dimethoxybenzaldehyde emerges as a particularly compelling starting point for drug discovery programs. The strategic placement of its chloro and dimethoxy substituents on the aromatic ring offers a nuanced electronic and steric profile, providing a fertile ground for the exploration of structure-activity relationships. This guide provides an in-depth technical overview of the synthesis, derivatization, and potential therapeutic applications of this compound and its analogs, tailored for researchers, scientists, and drug development professionals.

The Core Moiety: Synthesis and Physicochemical Properties of this compound

A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery campaign. While various methods for the synthesis of substituted benzaldehydes exist, a practical approach to this compound involves the methylation of the more readily available 5-chlorovanillin.

Synthetic Protocol: Methylation of 5-Chlorovanillin

This procedure outlines a standard methylation reaction to convert 5-chlorovanillin to the target compound.

Materials:

-

5-Chlorovanillin

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a stirred solution of 5-chlorovanillin (1 equivalent) in anhydrous acetone, add potassium carbonate (2-3 equivalents).

-

Slowly add dimethyl sulfate (1.5-2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for its handling and for predicting the properties of its derivatives.

| Property | Value |

| CAS Number | 18268-68-3 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Solid |

| Melting Point | 56-60 °C |

| SMILES | COC1=C(C=C(C=O)C=C1Cl)OC |

| InChI Key | AMZCHEDPEAQEMC-UHFFFAOYSA-N |

Synthetic Diversification: Crafting Libraries of Novel Derivatives

The aldehyde functionality of this compound serves as a versatile chemical handle for the synthesis of a wide range of derivatives. The following sections detail the preparation of three key classes of compounds with proven pharmacological relevance: chalcones, Schiff bases, and hydrazones.

Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their synthesis is typically achieved through the Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted acetophenone

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

Step-by-Step Procedure:

-

Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol or methanol.

-

To this solution, add a catalytic amount of a strong base, such as KOH or NaOH.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[1]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

The biological activity of chalcones is often attributed to the reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor. The nature and position of substituents on both aromatic rings significantly influence their therapeutic potential. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electrophilicity of the β-carbon and the overall lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Schiff Bases: The Versatile Imine Bridge

Schiff bases, containing a C=N double bond, are another class of compounds with a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[2] They are typically formed through the condensation of an aldehyde with a primary amine.

Materials:

-

This compound

-

Substituted primary amine

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Step-by-Step Procedure:

-

Dissolve this compound (1 equivalent) and a substituted primary amine (1 equivalent) in ethanol or methanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure product.

Hydrazones: A Gateway to Diverse Heterocycles

Hydrazones, characterized by the R₁R₂C=NNR₃R₄ linkage, are not only biologically active in their own right but also serve as important intermediates for the synthesis of various heterocyclic compounds.[3] They exhibit a broad range of bioactivities, including antimicrobial, anticonvulsant, and antitubercular properties.[4][5]

Materials:

-

This compound

-

Substituted hydrazide

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Step-by-Step Procedure:

-

Dissolve this compound (1 equivalent) and a substituted hydrazide (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

After cooling, the hydrazone derivative usually precipitates.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent.

Biological Evaluation and Therapeutic Potential

While specific biological data for derivatives of this compound is an emerging area of research, the known activities of analogous compounds provide a strong rationale for their investigation in various therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of chalcones, Schiff bases, and hydrazones derived from substituted benzaldehydes.

-

Chalcones: The anticancer effects of chalcones are often linked to their ability to induce apoptosis and inhibit cell proliferation. For instance, certain 3',4',5'-trimethoxychalcone analogues have shown potent inhibition of tumor cell proliferation with IC₅₀ values in the low micromolar range.[6]

-

Schiff Bases: Schiff base derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range.[2] Their mechanism of action can involve intercalation with DNA and induction of apoptosis.[7]

Table of Anticancer Activity for Analogous Compounds:

| Compound Class | Analogous Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone | 3',4',5'-trimethoxychalcone analogue | Hep G2 (Liver) | 1.8 | [6] |

| Chalcone | 3',4',5'-trimethoxychalcone analogue | Colon 205 | 2.2 | [6] |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | Micromolar | [2] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of substituted benzaldehydes have shown promising activity against a range of bacterial and fungal pathogens.

-

Hydrazones: Hydrazone derivatives have demonstrated significant antibacterial and antifungal activity. The antimicrobial efficacy is highly dependent on the nature of the substituents on the aromatic rings.[8]

-

Chalcones: Chalcones containing chloro and methoxy substituents have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[1]

Table of Antimicrobial Activity for Analogous Compounds:

| Compound Class | Analogous Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone | N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methoxybenzohydrazide | Staphylococcus aureus ATCC 25923 | 15.63 | [8] |

| Hydrazone | N'-[(E)-(4-(diethylamino)phenyl)methylidene]-3-methoxybenzohydrazide | Staphylococcus aureus ATCC 25923 | 31.25 | [8] |

Experimental Workflows and Pathway Visualization

To facilitate the systematic investigation of this compound derivatives, the following workflows and diagrams are provided.

General Workflow for Synthesis and Biological Screening

Caption: General workflow from synthesis to biological evaluation of derivatives.

Potential Mechanism of Action: Apoptosis Induction

Many anticancer agents derived from substituted benzaldehydes exert their effects by inducing apoptosis. The diagram below illustrates a simplified, hypothetical pathway.

Caption: Hypothetical apoptotic pathway initiated by a bioactive derivative.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization into well-established pharmacophores like chalcones, Schiff bases, and hydrazones make it an attractive starting point for medicinal chemistry campaigns. The preliminary data from analogous compounds strongly suggest the potential for discovering potent anticancer and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives of this compound. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways modulated by the most promising compounds. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of therapies based on this versatile chemical scaffold.

References

-

Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. [Link]

-

synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. [Link]

-

(PDF) Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate. [Link]

-

Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Preprints.org. [Link]

-

Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. PubMed. [Link]

-

Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). National Institutes of Health (NIH). [Link]

-

Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. ResearchGate. [Link]

-

Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues. National Institutes of Health (NIH). [Link]

-